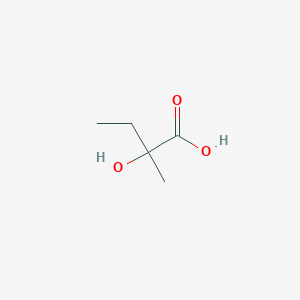

2-Hydroxy-2-methylbutanoic acid

Description

Contextualizing 2-Hydroxy-2-methylbutyric Acid within Biological Systems

2-Hydroxy-2-methylbutyric acid is an organic compound classified as a hydroxy fatty acid. contaminantdb.cabovinedb.ca Specifically, it is a branched-chain fatty acid where a hydroxy group substitutes the 2-methylbutyric acid structure at the C-2 position. contaminantdb.canih.gov As a metabolite, it has been identified in human biological fluids such as urine. contaminantdb.canih.govselleckchem.com

The presence of 2-Hydroxy-2-methylbutyric acid in biological systems is notably associated with specific metabolic conditions. It has been detected as an unusual metabolite in the urine of patients with certain inborn errors of metabolism, including maple syrup urine disease and 2-hydroxyglutaric aciduria. selleckchem.commedchemexpress.comambeed.comglpbio.com Its detection has also been linked to external factors; it is found as a secondary metabolite in human urine following exposure to the gasoline additive tert-amyl-methyl-ether (TAME). selleckchem.comglpbio.com

While it is functionally related to 2-methylbutyric acid nih.gov, a compound produced from the amino acid leucine (B10760876) in some bacteria ebi.ac.uk, the precise biological functions and metabolic pathways of 2-Hydroxy-2-methylbutyric acid are not yet fully understood. nih.gov Recent studies have begun to probe its role in disease states. For instance, in patients with Diffuse Large B-Cell Lymphoma (DLBCL), plasma levels of 2-hydroxy-2-methylbutyric acid were found to be positively correlated with metabolic tumor parameters, suggesting a potential link to cancer cell metabolism that warrants further investigation. nih.gov

Historical Perspectives on 2-Hydroxy-2-methylbutyric Acid Research

Early research connected to the core structure of 2-Hydroxy-2-methylbutyric acid dates back to at least 1929, with studies on the synthesis of related isomeric compounds. contaminantdb.cabovinedb.ca However, its identification within a biological context occurred much later.

A significant development in the history of this compound's research came in 1997, when advanced analytical techniques like 750 MHz 1H NMR spectroscopy were used to characterize complex metabolic patterns in urine. contaminantdb.ca This research identified 2-Hydroxy-2-methylbutyric acid as a metabolite present in patients with inborn errors of metabolism, such as maple syrup urine disease. contaminantdb.caselleckchem.com

Further research in 2001 expanded the known context for this metabolite, identifying it in individuals exposed to the fuel additive TAME. selleckchem.comglpbio.com These findings established its relevance not only in clinical chemistry and metabolic disease but also in the fields of toxicology and xenobiotic metabolism.

Scope and Significance of Current Research on 2-Hydroxy-2-methylbutyric Acid

Current scientific inquiry into 2-Hydroxy-2-methylbutyric acid is proceeding on several fronts, acknowledging that many of its biological roles remain to be clarified. nih.gov A primary area of investigation is its potential as a biomarker for disease. A 2022 study on DLBCL highlighted a positive correlation between plasma concentrations of the acid and metabolically active tumor volume, pointing towards a possible role in oncological research. nih.gov However, in the same study, it was not identified as an independent predictor of patient survival. nih.gov

Beyond its biological implications, 2-Hydroxy-2-methylbutyric acid serves as a valuable molecule in synthetic chemistry. chemicalbook.comscientificlabs.co.uksigmaaldrich.com It is utilized as a starting material for the synthesis of complex chemical reagents, such as the Cr(V) reagent sodium bis(2-hydroxy-2-methylbutyrato)oxochromate(V). scientificlabs.co.uksigmaaldrich.comsigmaaldrich.com It also functions as a complexing agent and as an aldehyde surrogate in the preparation of other chemical derivatives. chemicalbook.comscientificlabs.co.uksigmaaldrich.comsigmaaldrich.com The development of stereoselective biocatalytic methods to synthesize specific enantiomers of the acid underscores its importance as a chiral building block in modern organic chemistry. nih.govcapes.gov.br

The significance of ongoing research lies in this dual identity: a metabolite with biomarker potential in human disease and a useful component in chemical synthesis. Elucidating its precise metabolic pathways and biological functions is a key objective for future studies. nih.gov

Data Tables

Table 1: Physicochemical Properties of 2-Hydroxy-2-methylbutyric Acid

This table summarizes the key computed and experimental properties of the compound.

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C5H10O3 | nih.gov |

| Molar Mass | 118.13 g/mol | nih.govsigmaaldrich.com |

| Physical Description | Solid | nih.gov |

| Melting Point | 73-75 °C | sigmaaldrich.com |

| CAS Number | 3739-30-8 | sigmaaldrich.com |

| Chemical Class | Hydroxy fatty acid | contaminantdb.cabovinedb.canih.gov |

Table 2: Investigational Contexts of 2-Hydroxy-2-methylbutyric Acid

This table outlines the primary areas where 2-Hydroxy-2-methylbutyric acid has been identified and studied.

| Area of Study | Context | Biological Fluid | Source |

|---|---|---|---|

| Metabolic Disease | Maple Syrup Urine Disease | Urine | contaminantdb.caselleckchem.com |

| Metabolic Disease | 2-Hydroxyglutaric aciduria | Urine | selleckchem.comambeed.com |

| Toxicology | Exposure to TAME (fuel additive) | Urine | selleckchem.comglpbio.com |

| Oncology | Diffuse Large B-Cell Lymphoma (DLBCL) | Plasma | nih.gov |

| Chemical Synthesis | Starting material / Complexing agent | N/A | chemicalbook.comscientificlabs.co.uksigmaaldrich.com |

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 2-Hydroxy-2-methylbutyric acid |

| 2-hydroxy-3-methylbutyric acid |

| 2-methylbutyric acid |

| Leucine |

| Malate |

| Pyrrolo[1,2-a]quinoxaline (B1220188) |

| Sodium bis(2-hydroxy-2-methylbutyrato)oxochromate(V) |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-hydroxy-2-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-3-5(2,8)4(6)7/h8H,3H2,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBIQENSCDNJOIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70863265 | |

| Record name | 2-Hydroxy-2-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Hydroxy-2-methylbutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001987 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3739-30-8 | |

| Record name | (±)-2-Hydroxy-2-methylbutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3739-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-2-methylbutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003739308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3739-30-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9458 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-2-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-2-methylbutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.019 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Hydroxy-2-methylbutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001987 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

74 °C | |

| Record name | 2-Hydroxy-2-methylbutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001987 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolic Pathways of 2 Hydroxy 2 Methylbutyric Acid

Endogenous Formation of 2-Hydroxy-2-methylbutyric Acid

2-Hydroxy-2-methylbutyric acid is not a typical product of mainstream metabolic pathways in healthy individuals but appears as an unusual metabolite under specific pathological conditions linked to amino acid catabolism.

The presence of 2-Hydroxy-2-methylbutyric acid in human urine is strongly associated with Maple Syrup Urine Disease (MSUD). medchemexpress.comselleckchem.combiocat.comchemsrc.com MSUD is an inborn error of metabolism caused by a deficiency in the branched-chain alpha-keto acid dehydrogenase (BCKDH) complex. This enzyme complex is crucial for the breakdown of the branched-chain amino acids (BCAAs): leucine (B10760876), isoleucine, and valine.

In the canonical catabolic pathway, isoleucine is first transaminated to its corresponding α-keto acid, α-keto-β-methylvaleric acid (also known as 2-keto-3-methylvaleric acid). Subsequently, the BCKDH complex decarboxylates this keto acid. In individuals with MSUD, the dysfunctional BCKDH complex leads to the accumulation of BCAAs and their respective branched-chain keto acids in the blood and urine.

The buildup of α-keto-β-methylvaleric acid forces it into alternative metabolic routes. One such route is the reduction of the keto group, catalyzed by a dehydrogenase, to form 2-Hydroxy-2-methylbutyric acid. Therefore, the detection of this compound serves as a biomarker for metabolic dysregulation in BCAA catabolism, particularly that of isoleucine. selleckchem.comchemsrc.com Studies of defects in later stages of the isoleucine oxidation pathway also show variable excretion of related metabolites, highlighting the intricate balance of these catabolic routes. nih.gov

The proper catabolism of isoleucine is integral to cellular energy metabolism, as it yields acetyl-CoA and succinyl-CoA, two key intermediates that directly fuel the Citric Acid Cycle (TCA cycle). wikipedia.org The formation of 2-Hydroxy-2-methylbutyric acid signifies a diversion of isoleucine's carbon skeleton away from this primary energy-yielding pathway.

This diversion can impact the efficiency of the TCA cycle by reducing the pool of available substrates. Research in the context of diffuse large B-cell lymphoma has shown that an increased abundance of 2-hydroxy-2-methylbutyric acid is associated with an enrichment of the citric acid cycle and is linked to a poorer prognosis. nih.gov Further studies in animal models have demonstrated that levels of 2-hydroxy-2-methylbutanoic acid can fluctuate in concert with key TCA cycle intermediates like citric acid and α-ketoglutarate, suggesting a close relationship between its formation and the regulation of central carbon metabolism. nih.gov The accumulation of this alternative metabolite points to a metabolic bottleneck that can disrupt normal energy production and cellular homeostasis. nih.govnih.gov

Role in Branched-Chain Amino Acid Catabolism (Valine, Isoleucine, Leucine)

Microbial Production and Biotransformation of 2-Hydroxy-2-methylbutyric Acid

Microorganisms possess diverse metabolic capabilities, including the synthesis of various hydroxy acids. Some bacteria can produce 2-Hydroxy-2-methylbutyric acid through native pathways, while others can be engineered for its targeted production.

Certain lactic acid bacteria, which are significant in food fermentation, can produce branched-chain hydroxy acids from BCAAs. jmb.or.kr In the bacterium Lactococcus lactis, a key pathway involves the reduction of branched-chain 2-keto acids. nih.govnih.gov

The catabolism of isoleucine in L. lactis produces 2-ketomethylvalerate. This keto acid is then reduced to D-2-Hydroxy-2-methylbutyric acid by a specific enzyme. nih.govresearchgate.net Detailed studies have identified that the gene product previously annotated as panE is, in fact, a D-2-hydroxyacid dehydrogenase and is the sole enzyme in this organism responsible for the reduction of the 2-keto acids derived from all three branched-chain amino acids. nih.govresearchgate.net The probable physiological purpose of this reaction is to regenerate NAD+ from NADH, which is essential for sustaining the catabolism of amino acids to produce ATP and various flavor compounds. nih.gov

The table below summarizes the key enzyme in this bacterial pathway.

| Enzyme | Gene | Organism | Substrate | Product | Cofactor |

| D-2-hydroxyacid dehydrogenase | panE | Lactococcus lactis | 2-ketomethylvalerate | D-2-Hydroxy-2-methylbutyric acid | NADH |

Table 1: Key enzyme in the bacterial production of 2-Hydroxy-2-methylbutyric acid. nih.govresearchgate.net

The synthesis of specific stereoisomers of chiral molecules like 2-Hydroxy-2-methylbutyric acid is of significant interest for chemical and pharmaceutical applications. Biocatalysis using isolated enzymes or engineered microbial systems offers a powerful method for such stereoselective production.

A successful chemoenzymatic strategy has been developed for the synthesis of (S)-2-hydroxy-2-methylbutyric acid. nih.govresearchgate.net This method employs a hydroxynitrile lyase (HNL) from the rubber tree, Hevea brasiliensis, in an enzymatic cyanohydrin reaction. nih.govcapes.gov.br Instead of using 2-butanone (B6335102) directly, which is a challenging substrate for the enzyme, "masked" precursors like 3-tetrahydrothiophenone or 4-phenylthiobutan-2-one are used. nih.gov The HNL enzyme catalyzes the addition of a cyanide group to these precursors, forming the corresponding cyanohydrin with high enantiomeric excess. nih.govresearchgate.net Subsequent chemical steps involving hydrolysis and desulfurization convert the cyanohydrin intermediate into the final product, (S)-2-hydroxy-2-methylbutyric acid, with excellent purity. nih.gov

The table below outlines the yields achieved in this engineered biocatalytic process.

| Precursor Substrate | Enzyme | Product | Yield | Enantiomeric Excess (ee) |

| 3-Tetrahydrothiophenone | Hydroxynitrile lyase (Hevea brasiliensis) | (S)-2-hydroxy-2-methylbutyric acid | 79% (for cyanohydrin) | 99% (for final acid) |

| 4-Phenylthiobutan-2-one | Hydroxynitrile lyase (Hevea brasiliensis) | (S)-2-hydroxy-2-methylbutyric acid | 95% (for cyanohydrin) | 99% (for final acid) |

Table 2: Research findings on the engineered biocatalytic synthesis of (S)-2-hydroxy-2-methylbutyric acid. nih.gov

This approach demonstrates the power of combining enzymatic catalysis with chemical synthesis to create highly specific and valuable compounds.

Clinical Relevance and Diagnostic Biomarker Potential of 2 Hydroxy 2 Methylbutyric Acid

2-Hydroxy-2-methylbutyric Acid in Inborn Errors of Metabolism

Inborn errors of metabolism are a group of genetic disorders that lead to defects in the body's metabolic pathways. The accumulation or deficiency of specific metabolites is a hallmark of these conditions. 2-Hydroxy-2-methylbutyric acid has been identified as an unusual metabolite present in the urine of patients with certain organic acidemias and related disorders. selleckchem.combiocat.comglpbio.cnchemsrc.commedchemexpress.comcymitquimica.combiotechhubafrica.co.za

Association with Maple Syrup Urine Disease (MSUD)

Maple Syrup Urine Disease (MSUD) is an autosomal recessive metabolic disorder caused by a deficiency in the branched-chain alpha-keto acid dehydrogenase complex. This enzymatic defect leads to the accumulation of branched-chain amino acids (leucine, isoleucine, and valine) and their corresponding alpha-keto acids in the body. 2-Hydroxy-2-methylbutyric acid has been identified as a metabolite in the urine of individuals with MSUD. selleckchem.combiocat.comglpbio.cnchemsrc.commedchemexpress.combiotechhubafrica.co.za Its presence is a consequence of the metabolic block, where alternative pathways are utilized to process the excess branched-chain amino acid precursors.

Implications in 2-Hydroxyglutaric Aciduria

2-Hydroxyglutaric aciduria is another inborn error of metabolism characterized by the accumulation of 2-hydroxyglutaric acid in the urine, plasma, and cerebrospinal fluid. Interestingly, 2-Hydroxy-2-methylbutyric acid has also been detected as an unusual metabolite in the urine of patients with this condition. selleckchem.combiocat.comglpbio.cnchemsrc.commedchemexpress.comcymitquimica.combiotechhubafrica.co.za The precise metabolic link between the accumulation of 2-hydroxyglutaric acid and the appearance of 2-Hydroxy-2-methylbutyric acid is an area of ongoing investigation.

Other Related Organic Acidemias and Metabolic Disorders

Beyond MSUD and 2-hydroxyglutaric aciduria, the presence of 2-Hydroxy-2-methylbutyric acid and its isomers, such as 2-hydroxy-3-methylbutyric acid, have been noted in a broader range of organic acidemias and metabolic disorders. These include phenylketonuria, methylmalonic acidemia, propionic acidemia, and others, where disruptions in amino acid and organic acid metabolism occur. thegoodscentscompany.comselleckchem.com The appearance of these hydroxy acids often points to a systemic metabolic imbalance.

2-Hydroxy-2-methylbutyric Acid as a Potential Biomarker in Disease Pathogenesis

The role of 2-Hydroxy-2-methylbutyric acid extends beyond inborn errors of metabolism. Emerging research suggests its potential as a biomarker in the pathogenesis of other complex diseases, including neurological disorders and certain types of cancer.

Role in Neurological Disorders

Metabolic alterations are increasingly recognized as key factors in the development and progression of neurological diseases. Studies have identified changes in the levels of various metabolites, including derivatives of butyric acid, in the context of neurological conditions. For instance, in Alzheimer's disease, marked elevations of 2-hydroxy-3-methylbutyric acid have been observed in the brain, which may be indicative of increased metabolism of ketone bodies as a compensatory energy source. nih.gov Furthermore, in encephalitis, lower levels of 2-hydroxy-3-methylbutyric acid in the cerebrospinal fluid have been associated with the occurrence of seizures. bmj.com Another related compound, 2-hydroxy-3-methylvaleric acid, has been identified as a potential breath biomarker in Parkinson's disease. These findings highlight the potential of hydroxy fatty acids as indicators of neurological dysfunction and metabolic stress within the central nervous system.

Association with Specific Malignancies (e.g., Diffuse Large B-Cell Lymphoma)

Recent metabolomic studies have shed light on the altered metabolic landscape of cancer cells. In the context of diffuse large B-cell lymphoma (DLBCL), the most common type of non-Hodgkin's lymphoma, 2-Hydroxy-2-methylbutyric acid has emerged as a potential plasma biomarker. nih.govnih.govresearchgate.netfrontiersin.org Research has shown a positive correlation between the levels of 2-Hydroxy-2-methylbutyric acid and key parameters of tumor burden, such as metabolically active tumor volume and total lesion glycolysis. nih.govnih.govresearchgate.net Although higher levels of another metabolite, malate, were more strongly associated with poorer survival, the connection between 2-Hydroxy-2-methylbutyric acid and tumor metabolic activity suggests its potential utility in understanding the metabolic phenotype and prognosis of DLBCL. nih.govnih.govresearchgate.netresearchgate.net

Indicators in Other Systemic Conditions

2-Hydroxy-2-methylbutyric acid has been identified as a potential biomarker in several systemic conditions beyond its well-established association with specific inborn errors of metabolism. Its presence and concentration in biological fluids can reflect underlying metabolic dysregulation associated with various diseases.

Elevated levels of 2-hydroxy-2-methylbutyric acid are noted in the urine of individuals with 2-hydroxyglutaric aciduria and maple syrup urine disease (MSUD). medchemexpress.comselleckchem.comchemsrc.com MSUD is a genetic disorder characterized by the body's inability to process certain amino acids, specifically the branched-chain amino acids. ontosight.aihealthmatters.io Similarly, 2-hydroxyglutaric aciduria is an inherited metabolic disorder that leads to an accumulation of 2-hydroxyglutaric acid. medchemexpress.comselleckchem.comchemsrc.com The compound has also been detected in the urine of patients with a range of other organic acidemias, including phenylketonuria, methylmalonic acidemia, propionic acidemia, and isovaleric acidemia, among others.

Research has also explored the role of 2-hydroxy-2-methylbutyric acid in the context of cancer. In a study on diffuse large B-cell lymphoma (DLBCL), a common type of non-Hodgkin's lymphoma, plasma levels of 2-hydroxy-2-methylbutyric acid were found to be positively correlated with tumor metabolic parameters. nih.gov Specifically, higher levels of this metabolite were associated with increased metabolically active tumor volume and total lesion glycolysis. nih.gov This suggests a potential link between the abundance of 2-hydroxy-2-methylbutyric acid and the metabolic activity of tumors in DLBCL patients. nih.gov

Furthermore, the compound has been identified as a metabolite in other conditions. For instance, it has been found in the urine of patients with lactic and ketoacidosis. It has also been detected in the urine of severely asphyxiated babies. Additionally, 2-hydroxy-2-methylbutyric acid is a known secondary metabolite in human urine following exposure to the gasoline additive tert-amyl-Me-ether (TAME). selleckchem.com

The following table summarizes the key findings regarding 2-hydroxy-2-methylbutyric acid as a biomarker in various systemic conditions:

| Condition | Sample Type | Key Findings |

| 2-Hydroxyglutaric Aciduria | Urine | Elevated levels of 2-hydroxy-2-methylbutyric acid are observed. medchemexpress.comselleckchem.comchemsrc.com |

| Maple Syrup Urine Disease (MSUD) | Urine | Increased levels of 2-hydroxy-2-methylbutyric acid are a characteristic finding. medchemexpress.comselleckchem.comchemsrc.comontosight.aihealthmatters.io |

| Various Organic Acidemias | Urine | Detected in conditions such as phenylketonuria, methylmalonic acidemia, and propionic acidemia. |

| Diffuse Large B-Cell Lymphoma (DLBCL) | Plasma | Positively correlated with metabolically active tumor volume and total lesion glycolysis. nih.gov |

| Lactic and Ketoacidosis | Urine | Identified as a urinary metabolite in patients with these conditions. |

| Severe Asphyxia in Newborns | Urine | Detected in the urine of severely asphyxiated infants. |

| Exposure to TAME | Urine | Found as a secondary metabolite after exposure to this gasoline additive. selleckchem.com |

It is important to note that while the presence of 2-hydroxy-2-methylbutyric acid is associated with these conditions, its exact role and the underlying mechanisms are still under investigation in many cases. nih.govsmolecule.com Further research is needed to fully elucidate its biological functions and its utility as a specific and sensitive diagnostic or prognostic biomarker.

Synthetic Methodologies and Chemoenzymatic Approaches for 2 Hydroxy 2 Methylbutyric Acid

Stereoselective Synthesis of 2-Hydroxy-2-methylbutyric Acid and its Enantiomers

Enzymatic Biocatalysis (e.g., Hydroxynitrile Lyase Applications)

Biocatalysis has emerged as a powerful tool for the stereoselective synthesis of chiral compounds, including α-hydroxy acids. e-bookshelf.de Hydroxynitrile lyases (HNLs), in particular, are effectively used to catalyze the asymmetric addition of a cyano group to ketones, forming chiral cyanohydrins which are precursors to 2-hydroxy-2-methylbutyric acid. acs.org

A notable chemoenzymatic method has been developed for the synthesis of (S)-2-hydroxy-2-methylbutyric acid. sut.ac.th This process utilizes the hydroxynitrile lyase from the rubber tree, Hevea brasiliensis (HBHNL), which facilitates the enantioselective formation of a cyanohydrin intermediate. nih.govresearchgate.net This enzymatic reaction is a key step in a pathway that ultimately yields the desired (S)-enantiomer with high optical purity. nih.gov Interestingly, studies have shown that even an (R)-selective HNL from Prunus amygdalus can result in the formation of the (S)-cyanohydrin, a phenomenon that has been investigated through molecular modeling calculations. nih.govcapes.gov.br

Substrate Engineering in Stereoselective Synthesis

A significant challenge in the HNL-catalyzed synthesis is that simple aliphatic ketones like 2-butanone (B6335102) are often poor substrates for the enzyme. To overcome this, a strategy of substrate engineering has been successfully implemented. nih.govresearchgate.net This approach involves using "masked" or "thio-disguised" precursors that act as equivalents of 2-butanone but are more readily accepted by the enzyme. nih.govcapes.gov.br

Research has demonstrated the use of 3-Tetrahydrothiophenone and 4-phenylthiobutan-2-one as effective masked substrates. nih.govresearchgate.net In an enzymatic reaction using HNL from Hevea brasiliensis, these precursors are converted into their corresponding cyanohydrins with high yield and excellent enantioselectivity. nih.govcapes.gov.br A subsequent two-step process of hydrolysis and desulphurisation converts these cyanohydrin intermediates into the final product, (S)-2-hydroxy-2-methylbutyric acid, with an outstanding enantiomeric excess of 99%. nih.govresearchgate.net

Table 1: HNL-Catalyzed Synthesis of (S)-2-hydroxy-2-methylbutyric Acid Precursors via Substrate Engineering nih.govcapes.gov.brresearchgate.net

| Substrate (2-Butanone Equivalent) | Enzyme | Product (Cyanohydrin) | Yield | Enantiomeric Excess (ee) |

| 3-Tetrahydrothiophenone | HNL from Hevea brasiliensis | (S)-4-cyano-4-hydroxy-tetrahydrothiophene | 79% | 91% |

| 4-phenylthiobutan-2-one | HNL from Hevea brasiliensis | (S)-3-cyano-3-hydroxy-1-phenylthiobutane | 95% | 96% |

Derivatization Strategies and Analogue Synthesis of 2-Hydroxy-2-methylbutyric Acid

2-Hydroxy-2-methylbutyric acid serves as a versatile starting material for the synthesis of various derivatives and analogues. sigmaaldrich.com These modifications are performed for diverse purposes, including enhancing analytical detection or creating new molecules with specific functionalities.

For analytical purposes, particularly for liquid chromatography-mass spectrometry (LC-MS) analysis, fatty acids are often derivatized to improve their ionization efficiency. nih.gov Common derivatization agents include 2-dimethylaminoethylamine (DMED) and dansyl hydrazine, which react with the carboxylic acid group. nih.gov

The compound is also used as a building block in analogue synthesis. It can act as a starting material for creating complex Cr(V) reagents, such as sodium bis(2-hydroxy-2-methylbutyrato)oxochromate(V), which has applications in total synthesis projects. sigmaaldrich.com Furthermore, it has been incorporated into polymeric structures. A notable example is the development of Tamarind 2-Hydroxy-2-Methyl Butyric Acid (THMBA) resin, a material synthesized for the removal of heavy metal ions from industrial effluents. researchgate.net

Advanced Analytical Techniques for 2 Hydroxy 2 Methylbutyric Acid Profiling

Chromatographic Methods for Quantification and Identification

Chromatographic techniques, particularly when coupled with mass spectrometry, are fundamental for the separation, identification, and quantification of 2-hydroxy-2-methylbutyric acid from complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like 2-hydroxy-2-methylbutyric acid. Due to the compound's low volatility, derivatization is a common prerequisite for GC-MS analysis.

In a study quantifying metabolites in human and rat urine, 2-hydroxy-2-methylbutyric acid was transformed into its methyl ester using BF3/methanol (B129727). oup.com This derivatization step enhanced its volatility, allowing for successful separation on a DB-WAX column. oup.com The method demonstrated good linearity and a low limit of quantitation of 3 nmol/mL in urine. oup.com Another approach involves derivatization with N-methylbenzylamine-d0/d3, which has been shown to significantly increase sensitivity by promoting ionization efficiency. researchgate.netnih.gov This technique was successfully applied to analyze short-chain fatty acids and their hydroxylated derivatives in newborn fecal samples. researchgate.netnih.gov Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is another effective derivatization strategy. researchgate.net

The National Institute of Standards and Technology (NIST) provides reference mass spectral data for 2-hydroxy-2-methylbutyric acid, which is crucial for its identification in complex samples. nist.gov GC-MS has also been utilized in metabolomics studies, for instance, to analyze plasma samples from patients with diffuse large B-cell lymphoma, where 2-hydroxy-2-methylbutyric acid was identified as a relevant metabolite. nih.gov In this context, plasma samples were extracted with methanol containing an internal standard, followed by derivatization to make the metabolites amenable to GC-MS analysis. nih.gov

Table 1: GC-MS Methods for 2-Hydroxy-2-methylbutyric Acid Analysis

| Matrix | Derivatization Reagent | Column Type | Key Findings |

| Human and Rat Urine | BF3/methanol | DB-WAX | Limit of quantitation of 3 nmol/mL. oup.com |

| Newborn Fecal Samples | N-methylbenzylamine-d0/d3 | Not specified | Significantly increased sensitivity. researchgate.netnih.gov |

| Fecal and Serum Samples | BSTFA | Not specified | Excellent linearity and good recoveries. researchgate.net |

| Plasma | Methanol extraction, subsequent derivatization | Not specified | Identified as a potential biomarker. nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) Adaptations

Liquid chromatography-mass spectrometry (LC-MS) offers an alternative and often complementary approach to GC-MS, particularly for non-volatile or thermally labile compounds, reducing the need for derivatization.

Several LC-MS methods have been developed for the analysis of short-chain fatty acids and their derivatives. chromatographyonline.comnih.gov For instance, a method for determining 2-hydroxy-4-(methylthio)butanoic acid (HMTBA), a related compound, in bovine serum and seawater utilized reversed-phase LC coupled with electrospray ionization mass spectrometry (ESI-MS) and tandem mass spectrometry (ESI-MS/MS). chromatographyonline.com This approach demonstrated high sensitivity and specificity. chromatographyonline.com Another study developed a comprehensive LC-MS/MS method for analyzing 24 organic acids, including 2-hydroxy-2-methylbutyric acid, in biomass hydrolysate. osti.gov This method employed an ion exchange column and required only simple sample preparation (filtration and dilution), offering a fast analysis time of 12 minutes. osti.gov The lower limit of quantification for the analytes ranged from 0.2 µg/mL to 2.9 µg/mL. osti.gov

The Human Metabolome Database (HMDB) and other databases provide predicted and experimental LC-MS/MS spectral data for 2-hydroxy-2-methylbutyric acid, which aids in its identification. nih.govcontaminantdb.ca These spectra often show characteristic fragmentation patterns under different collision energies. nih.govcontaminantdb.ca

Spectroscopic Techniques for Structural Elucidation (e.g., FT-IR Spectral Analysis)

Spectroscopic techniques are indispensable for confirming the molecular structure of 2-hydroxy-2-methylbutyric acid. Fourier-transform infrared (FT-IR) spectroscopy is particularly useful for identifying the functional groups present in the molecule.

The FT-IR spectrum of 2-hydroxy-2-methylbutyric acid exhibits characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid group. The C=O stretching vibration of the carboxylic acid typically appears as a strong absorption band around 1700-1725 cm⁻¹. The C-O stretching and O-H bending vibrations also produce characteristic peaks in the fingerprint region. The NIST Chemistry WebBook provides a reference gas-phase IR spectrum for 2-hydroxy-2-methylbutyric acid. nist.gov Additionally, the PubChem database contains FT-IR spectral data obtained using Attenuated Total Reflectance (ATR) with a Bruker Tensor 27 FT-IR instrument. nih.gov

Table 2: Key FT-IR Spectral Data for 2-Hydroxy-2-methylbutyric Acid

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Carboxylic Acid O-H | Stretch | 2500-3300 (broad) |

| Carboxylic Acid C=O | Stretch | 1700-1725 |

| Alcohol O-H | Stretch | 3200-3600 (broad) |

| C-O | Stretch | 1000-1300 |

Chiral Analysis Methods for 2-Hydroxy-2-methylbutyric Acid Stereoisomers (e.g., Capillary Electrophoresis)

2-Hydroxy-2-methylbutyric acid possesses a chiral center at the C2 position, meaning it can exist as two stereoisomers (enantiomers). doubtnut.comresearchgate.net Distinguishing between these enantiomers is crucial as they can have different biological activities and metabolic fates.

Capillary electrophoresis (CE) has emerged as a powerful technique for the chiral separation of hydroxy acids. ceu.es Direct chiral resolution of various aliphatic α-hydroxy acids has been achieved using cyclodextrins as chiral selectors in the background electrolyte. ceu.escapes.gov.br For example, 2-hydroxypropyl-β-cyclodextrin has been successfully used to separate the enantiomers of compounds structurally similar to 2-hydroxy-2-methylbutyric acid. capes.gov.br The separation is based on the differential interaction of the enantiomers with the chiral selector, leading to different migration times. Vancomycin is another chiral selector that has shown versatility in the chiral separation of a wide range of hydroxy acids by CE. researchgate.net

Gas chromatography can also be adapted for chiral analysis. By using a chiral stationary phase, such as in the Astec® CHIRALDEX™ B-DP capillary GC column, the enantiomers of the methyl ester of 2-hydroxy-2-methylbutyric acid can be separated. sigmaaldrich.com

Sample Preparation and Derivatization for Enhanced Analytical Performance

Effective sample preparation is a critical step to ensure accurate and reliable analysis of 2-hydroxy-2-methylbutyric acid, especially from complex biological matrices. The primary goals of sample preparation are to isolate the analyte, remove interfering substances, and enhance its detectability.

For GC-MS analysis, derivatization is essential to increase the volatility and thermal stability of 2-hydroxy-2-methylbutyric acid. Common derivatization strategies include:

Esterification: Converting the carboxylic acid group to an ester, for example, a methyl ester using BF3/methanol. oup.com

Silylation: Reacting the hydroxyl and carboxyl groups with a silylating agent like BSTFA to form trimethylsilyl (B98337) (TMS) derivatives. researchgate.net

Acylation/Alkylation: Using reagents like pentafluorobenzyl bromide (PFB-Br) or N-methylbenzylamine. researchgate.netnih.gov

For LC-MS analysis, sample preparation may be simpler, often involving protein precipitation with a solvent like methanol, followed by centrifugation and filtration. nih.govacs.org In some cases, derivatization is also employed in LC-MS to improve chromatographic retention on reversed-phase columns and enhance ionization efficiency. For instance, derivatization with 3-nitrophenylhydrazine (B1228671) (3-NPH) has been shown to be effective for the analysis of carboxylic acids. nih.gov

The choice of sample preparation and derivatization method depends on the analytical technique being used, the nature of the sample matrix, and the concentration of the analyte.

Research Applications of 2 Hydroxy 2 Methylbutyric Acid and Its Derivatives

Role in Material Science and Environmental Remediation

The unique structure of 2-hydroxy-2-methylbutyric acid, featuring both a hydroxyl and a carboxylic acid group, makes it and its derivatives valuable in material science, particularly for applications involving metal ions.

A notable application is in the development of specialized resins for the removal of hazardous heavy metal ions from industrial wastewater. researchgate.netresearchgate.net Researchers have synthesized a novel resin, Tamarind 2-Hydroxy-2-Methyl Butyric Acid (THMBA), by chemically modifying tamarind kernel powder, a readily available agricultural resource. researchgate.netresearchgate.netgrafiati.com This bio-based resin has demonstrated significant potential for environmental remediation.

The THMBA resin has been effectively used for the elimination of several divalent metal ions from aqueous solutions, including Zinc (Zn²⁺), Lead (Pb²⁺), and Cadmium (Cd²⁺). researchgate.netresearchgate.net The sorption (adsorption) capabilities of the resin are influenced by the pH of the solution, with maximum adsorption for different metal ions occurring at varying pH levels. researchgate.netresearchgate.net This pH-dependent selectivity suggests that the resin could be used for the separation of these metal ions from each other. researchgate.netresearchgate.net The effectiveness of the THMBA resin is attributed to the presence of functional groups from 2-hydroxy-2-methylbutyric acid, which can chelate with the metal ions. researchgate.net

Table 1: Metal Ion Elimination using THMBA Resin

| Metal Ion | Application Context | Reference |

|---|---|---|

| Zinc (Zn²⁺) | Elimination from aqueous industrial effluents | researchgate.net |

| Lead (Pb²⁺) | Elimination from aqueous industrial effluents | researchgate.net |

This table summarizes the documented applications of THMBA resin in removing hazardous metal ions.

2-Hydroxy-2-methylbutyric acid serves as a complexing agent in specialized electrolytic systems. chemicalbook.comscientificlabs.co.uksigmaaldrich.com Its ability to form complexes with metal ions is particularly valuable in the separation of lanthanides, a group of chemically similar rare-earth elements. smolecule.comsigmaaldrich.com

Research initiated by the French Nuclear Agency has focused on developing a new electrolyte system for lanthanide separation using a technique called isotachophoresis. researchgate.net This system employs 2-hydroxy-2-methylbutyric acid as the key complexing agent. researchgate.net In this process, the acid forms distinct complexes with the various lanthanide ions, which then separate based on their different mobilities in an electric field. smolecule.com This application is significant for the analysis of nuclear fuel samples, where the separation and measurement of fission products, including lanthanides, are crucial. researchgate.net The use of this alpha-hydroxy acid has been shown to improve the separation of 13 different lanthanides. researchgate.net While other alpha-hydroxy acids like glycolic acid are also used in the electroplating industry for processes like electroless nickel plating, the specific application of 2-hydroxy-2-methylbutyric acid in lanthanide separation highlights its unique complex-forming properties. echemsemi.comnjchm.comatamankimya.com

Application in Metal Ion Sorption (e.g., THMBA Resin Development)

Chemical Reagent and Intermediate in Organic Synthesis

The reactivity of 2-hydroxy-2-methylbutyric acid makes it a useful building block and reagent in the synthesis of more complex organic molecules, including heterocyclic compounds and natural products.

In organic synthesis, 2-hydroxy-2-methylbutyric acid can function as an aldehyde surrogate. chemicalbook.comscientificlabs.co.uksigmaaldrich.com This means it can be used as a stable, easy-to-handle precursor that generates a reactive aldehyde species in situ. A metal-free method has been developed where the alpha-hydroxy acid, in the presence of an oxidizing agent like tert-butyl hydrogen peroxide (TBHP), undergoes decarboxylation to form an aldehyde. rsc.org

This in situ-generated aldehyde can then react with various amine-containing compounds to synthesize N-heterocycles. rsc.org For example, it has been successfully used in the synthesis of pyrrolo[1,2-a]quinoxaline (B1220188) derivatives by reacting it with 2-(1H-pyrrol-1-yl)aniline. chemicalbook.comscientificlabs.co.uksigmaaldrich.com This method avoids the direct use of potentially unstable or volatile aldehydes, offering a more efficient and controlled synthetic route to these important classes of compounds. smolecule.comrsc.org

2-Hydroxy-2-methylbutyric acid plays a crucial role as a starting material in the synthesis of complex natural products. A significant example is its use in the total synthesis of (–)-Taxuyunnanine D, a taxane (B156437) diterpenoid. chemicalbook.comscientificlabs.co.uksigmaaldrich.com

In this synthesis, 2-hydroxy-2-methylbutyric acid is used to prepare a specific chromium(V) reagent, sodium bis(2-hydroxy-2-methylbutyrato)oxochromate(V). chemicalbook.comscientificlabs.co.uksigmaaldrich.com This specialized oxidizing agent proved to be highly effective for a challenging step in the synthesis: the allylic oxidation of a taxadiene intermediate at the C-13 position. nih.gov The use of this hydroxyacid-bound Cr(V) complex provided better yields and selectivity compared to other chromium-based oxidants, which produced more byproducts. nih.govbaranlab.org This application demonstrates how a relatively simple molecule can be transformed into a key reagent for achieving complex and selective chemical transformations in the synthesis of medicinally relevant natural products. nih.govbaranlab.org

Use as an Aldehyde Surrogate in Heterocycle Synthesis

Influence in Flavor and Aroma Compound Research

2-Hydroxy-2-methylbutyric acid and related compounds are studied for their contribution to the flavor and aroma profiles of various foods and beverages. While its direct parent compound, 2-methylbutyric acid, is known for its fruity and cheesy notes, the hydroxylated form also appears as a nonvolatile component in fermented products. researchgate.netperfumerflavorist.com

Another related compound, 2-hydroxy-4-(methylthio)butyric acid, which is a structural analogue of the amino acid methionine, is also relevant in flavor research and is found naturally in chicks. wikipedia.orgnih.gov The study of these hydroxy acids helps in understanding the complex chemistry that creates the distinctive flavors of fermented beverages and other food products. acs.orgresearchgate.net

Table 2: List of Chemical Compounds Mentioned

| Compound Name | Other Names | Formula |

|---|---|---|

| 2-Hydroxy-2-methylbutyric acid | 2-Hydroxy-2-methylbutanoic acid | C₅H₁₀O₃ |

| Zinc ion | Zn²⁺ | |

| Lead ion | Pb²⁺ | |

| Cadmium ion | Cd²⁺ | |

| tert-Butyl hydrogen peroxide | TBHP | C₄H₁₀O₂ |

| 2-(1H-pyrrol-1-yl)aniline | C₁₀H₁₀N₂ | |

| Pyrrolo[1,2-a]quinoxaline | C₁₁H₈N₂ | |

| Sodium bis(2-hydroxy-2-methylbutyrato)oxochromate(V) | C₁₀H₁₆CrNaO₇ | |

| Taxuyunnanine D | C₃₁H₄₀O₁₀ | |

| Glycolic acid | Hydroxyacetic acid | C₂H₄O₃ |

| 2-Methylbutyric acid | C₅H₁₀O₂ | |

| 2-Hydroxy-4-(methylthio)butyric acid | HMB, Alimet | C₅H₁₀O₃S |

Contribution to Food and Beverage Flavor Profiles (e.g., Wine, Beer, Fermented Products)

In beer , 2-hydroxy-2-methylbutyric acid and other hydroxy acids are also present as a result of fermentation. While the direct sensory contribution of the acid is not as extensively documented as its ester derivatives, the formation of various ethyl esters from precursor acids during beer aging is a key process affecting flavor stability. agraria.com.br The oxidative degradation of hop-derived acids can increase the concentration of precursor acids, which in turn can lead to higher levels of their corresponding ethyl esters during aging, especially in the presence of oxygen. agraria.com.br

Beyond alcoholic beverages, 2-hydroxy-2-methylbutyric acid and its derivatives are found in other fermented products . For example, certain fermented dairy products like kefir contain a range of hydroxy acids, including derivatives of butyric and valeric acids, which are metabolites of the starter cultures. neliti.com These compounds contribute to the complex flavor profile of these products. Research has also identified 2-hydroxy-3-methylbutyric acid, a related compound, as a metabolite of Lactobacillus paracasei isolated from human milk, highlighting the role of specific bacterial strains in producing these flavor-active molecules. frontiersin.org

The following table summarizes the occurrence and concentration of 2-Hydroxy-2-methylbutyric acid in various fermented products based on research findings.

| Product | Concentration Range (µg/L) | Key Findings |

| Wine (General) | Concentrations vary significantly depending on the type of wine and the winemaking process. researchgate.net | |

| Sherry Wine | 2 to 40 times higher than other wines | The unique vinification and aging process of Sherry wines contribute to the significantly higher levels of this compound. nih.govresearchgate.net |

| Beer | Present | Found alongside other hydroxy acids, acting as a precursor to flavor-active ethyl esters that form during aging. agraria.com.br |

| Fermented Dairy (e.g., Kefir) | Present | Contributes to the overall flavor profile as a metabolite of the starter microorganisms. neliti.com |

| Unfermented Grape Derivatives | Present | 2-Hydroxy-2-methylbutyric acid has been detected in unfermented grape products, indicating its origin can be from the raw material itself. researchgate.net |

LOD: Limit of Detection

Stereoisomeric Contributions to Sensory Perception

The sensory perception of many flavor compounds is highly dependent on their stereochemistry. In the case of chiral molecules, different enantiomers can elicit distinct aromas. While specific research on the stereoisomers of 2-hydroxy-2-methylbutyric acid and their direct sensory contributions is not extensively detailed in the provided context, the principles of stereoisomeric influence on flavor are well-established for related compounds. wikipedia.org

2-Hydroxy-2-methylbutyric acid possesses a chiral center at the second carbon atom, meaning it can exist as two different stereoisomers: (R)-2-hydroxy-2-methylbutyric acid and (S)-2-hydroxy-2-methylbutyric acid. doubtnut.com The arrangement of the hydroxyl and methyl groups around this chiral center can lead to different interactions with olfactory receptors, resulting in varied sensory perceptions.

The closely related compound, 2-methylbutanoic acid, provides a clear example of this phenomenon. Its two enantiomers have significantly different odor profiles:

(S)-2-Methylbutanoic acid is described as having a pleasant, sweet, and fruity aroma. wikipedia.org

(R)-2-Methylbutanoic acid is characterized by a pungent, cheesy, and sweaty odor. wikipedia.org

Given these established principles for structurally similar compounds, it is highly probable that the (R) and (S) enantiomers of 2-hydroxy-2-methylbutyric acid also possess distinct sensory characteristics. The specific aroma and taste profiles of each stereoisomer, however, require further dedicated sensory analysis. The biogenesis of these stereoisomers during fermentation, whether through microbial action or enzymatic processes, would ultimately dictate their ratio and, consequently, their collective contribution to the flavor of the final product.

The table below illustrates the distinct sensory properties of the stereoisomers of the related compound, 2-methylbutanoic acid.

| Stereoisomer | Sensory Descriptor | Natural Occurrence (Examples) |

| (S)-2-Methylbutanoic acid | Sweet, fruity | Apples, Apricots wikipedia.org |

| (R)-2-Methylbutanoic acid | Cheesy, sweaty | Cocoa beans wikipedia.org |

Stereochemical Aspects and Biological Implications of 2 Hydroxy 2 Methylbutyric Acid Enantiomers

Enantiomeric Ratios in Biological Samples and Fermented Products

2-Hydroxy-2-methylbutyric acid is found in various biological and fermented sources, often as a secondary metabolite. In human urine, it has been identified as a metabolite in patients with certain metabolic disorders like 2-hydroxyglutaric aciduria and maple syrup urine disease. selleckchem.com It also appears as a secondary metabolite following exposure to the gasoline additive tert-amyl-methyl-ether (TAME). selleckchem.com

The presence of 2-hydroxy-2-methylbutyric acid can also be an indicator of a synthetic, non-natural process in flavor production. For example, its presence in 2-methylbutyric acid suggests that the latter was produced via mineral acid conversion from 2-methyl butanol, a method not considered natural in the EU. sigmaaldrich.com

Table 1: Examples of Enantiomeric Ratios of Related Compounds in Fermented Products

| Product | Compound | Enantiomeric Ratio (S:R or R:S) | Significance |

|---|---|---|---|

| Shiitake-fermented beverage | Methyl 2-methylbutanoate | Up to 35% (R)-form | Unusual ratio due to preferential esterification of (R)-2-methylbutanoic acid by shiitake. researchgate.netresearchgate.net |

| Fermented soybean product | 2-Methylbutyric acid | 67:33 (S:R) | Contributes significantly to the "fermented soybean-like" aroma. researchgate.netresearchgate.net |

Differential Biological Activities of 2-Hydroxy-2-methylbutyric Acid Stereoisomers

The stereochemistry of molecules is critical, as different enantiomers often exhibit markedly different biological effects. researchgate.net While one stereoisomer of a compound might provide therapeutic benefits, the other could be inactive or even toxic. researchgate.net Although specific comparative studies on the biological activities of the (R)- and (S)-enantiomers of 2-Hydroxy-2-methylbutyric acid are not extensively detailed in the provided results, the principle of differential activity is well-established for chiral molecules.

For many chiral acids, the biological origin and function are tied to a specific enantiomer. nih.gov For example, in many biological systems, protein amino acids are primarily found in the L-configuration, and enzymes that act on chiral substrates are often highly specific to one enantiomer. nih.gov This enzymatic specificity means that the (R)- and (S)-enantiomers of 2-Hydroxy-2-methylbutyric acid would likely be metabolized differently, interact with different receptors or enzymes, and ultimately have distinct physiological or toxicological profiles. The accurate determination of molecular structure and stereochemistry is therefore crucial for understanding biological activity. researchgate.net

Methodologies for Enantiomeric Resolution and Purity Assessment

Separating and quantifying the enantiomers of 2-Hydroxy-2-methylbutyric acid requires specialized analytical techniques capable of chiral discrimination.

Chromatographic Methods:

Gas Chromatography (GC): Chiral GC is a common method for separating enantiomers. For purity assessment, gas-liquid chromatography (GLC) can be used to determine the enantiomeric excess (ee), with purities of 99% ee being reported for commercial standards of (S)-(+)-2-Hydroxy-3-methylbutyric acid (a related compound). sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC): Chiral HPLC, particularly using columns with amylose-based stationary phases, is effective for preparative resolution.

Capillary Electrophoresis (CE):

Direct chiral resolution of aliphatic α-hydroxy acids, including 2-hydroxy-3-methylbutyric acid, has been achieved using capillary electrophoresis with 2-hydroxypropyl-β-cyclodextrin (2HP-β-CD) as a chiral selector. ceu.esrsc.org The resolution was found to improve as the bulkiness of the alkyl group on the acid increased. rsc.org The mechanism involves the formation of diastereomeric complexes with different stability constants, allowing for separation. ceu.es

Derivatization Followed by Analysis:

To overcome the difficulty of distinguishing enantiomers by methods like NMR under achiral conditions, they can be converted into diastereomers by reacting them with a chiral derivatizing agent. nih.gov Diacetyl-L-tartaric anhydride (B1165640) (DATAN) is one such reagent used to derivatize the hydroxyl group of hydroxy acids, producing diastereomers that can be resolved. nih.gov This technique, coupled with NMR, allows for enantiomer resolution and quantification without requiring chromatographic separation. nih.gov

Other Methods:

Enzymatic Resolution: Lipase-catalyzed ester hydrolysis, for instance using Candida antarctica lipase (B570770) B, can selectively process one enantiomer, allowing for the kinetic resolution of a racemic mixture.

Crystallization-Induced Dynamic Resolution (CIDR): This technique enhances enantiopurity by forming diastereomeric salts with a chiral resolving agent. For example, a racemic mixture of 3-hydroxy-2-methylbutanoic acid treated with (1R,2S)-ephedrine allows the salt of the desired enantiomer to preferentially crystallize, achieving high enantiomeric excess after recrystallization.

Table 2: Comparison of Methodologies for Enantiomeric Analysis

| Method | Principle | Application | Advantages |

|---|---|---|---|

| Chiral GC/HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Resolution and purity assessment. | High resolution and established methodology. cabidigitallibrary.org |

| Capillary Electrophoresis (CE) | Differential migration of diastereomeric complexes formed with a chiral selector in an electric field. | Direct chiral resolution of α-hydroxy acids. ceu.esrsc.org | Elegant, direct separation without derivatization. ceu.es |

| Derivatization with NMR | Conversion of enantiomers into diastereomers with a chiral reagent (e.g., DATAN), which are distinguishable by NMR. | Enantiomer resolution and quantification. nih.gov | No chromatography needed; high recovery. nih.gov |

| Enzymatic Resolution | Selective enzymatic reaction (e.g., hydrolysis) of one enantiomer. | Kinetic resolution of racemic mixtures. | High stereoselectivity. |

| Crystallization-Induced Dynamic Resolution (CIDR) | Preferential crystallization of a diastereomeric salt formed with a chiral auxiliary. | Enhancement of enantiopurity on a preparative scale. | Can achieve very high enantiomeric excess (>99.5% ee). |

Future Research Directions and Translational Potential of 2 Hydroxy 2 Methylbutyric Acid

Elucidation of Undiscovered Metabolic Roles

While 2-hydroxy-2-methylbutyric acid is recognized as a human metabolite, its precise roles within metabolic pathways remain largely to be discovered. nih.govchemsrc.com Current knowledge links it to the metabolism of branched-chain amino acids and suggests it may be involved in fatty acid metabolism. nih.govsmolecule.com

Future research will likely focus on:

Mapping Metabolic Pathways: Identifying the specific enzymatic reactions and metabolic routes that produce and consume 2-hydroxy-2-methylbutyric acid. This includes exploring its connections to major metabolic hubs like the citric acid cycle. nih.gov

Investigating Cellular Functions: Determining the compound's influence on cellular processes. For instance, initial studies suggest a potential role in regulating gene expression related to cell proliferation. frontiersin.org

Interaction with Gut Microbiota: Understanding the interplay between gut bacteria and the production of 2-hydroxy-2-methylbutyric acid, as some gut microbial-derived metabolites are known to influence host health. google.com

Expanding Biomarker Utility and Clinical Validation Studies

Abnormal levels of 2-hydroxy-2-methylbutyric acid have been detected in urine and plasma in several disease states, highlighting its potential as a diagnostic biomarker. chemsrc.comwikipedia.org It has been associated with metabolic disorders such as 2-hydroxyglutaric aciduria and maple syrup urine disease. chemsrc.commedchemexpress.comselleckchem.comcontaminantdb.ca

Key areas for future investigation include:

Cancer Diagnosis and Prognosis: Studies have shown that levels of 2-hydroxy-2-methylbutyric acid are altered in certain cancers, such as diffuse large B-cell lymphoma. nih.gov Further research is needed to validate its role as a prognostic marker and its correlation with tumor metabolic activity. nih.gov

Preeclampsia Prediction: This compound has been identified as a potential biomarker for the early detection of preeclampsia, a serious pregnancy complication. nih.gov Larger clinical validation studies are required to confirm its predictive accuracy. nih.gov

Other Metabolic and Inflammatory Conditions: Exploring its association with other conditions like doxorubicin-induced cardiotoxicity and esophagogastric variceal bleeding in cirrhosis patients could broaden its diagnostic applications. frontiersin.orgfrontiersin.org

| Disease State | Associated Findings | Potential Clinical Utility |

|---|---|---|

| Diffuse Large B-Cell Lymphoma | Positively correlated with metabolically active tumor volume and total lesion glycolysis. nih.gov | Prognostic biomarker. nih.gov |

| Preeclampsia | Differentially expressed in both early and late-onset preeclampsia. nih.gov | Early detection biomarker. nih.gov |

| Maple Syrup Urine Disease | Unusual metabolite found in patients. chemsrc.commedchemexpress.comselleckchem.comcontaminantdb.ca | Diagnostic marker. chemsrc.com |

| 2-Hydroxyglutaric Aciduria | Unusual metabolite found in patients. chemsrc.commedchemexpress.comselleckchem.com | Diagnostic marker. chemsrc.com |

Advancements in Sustainable Production Methods

The development of efficient and environmentally friendly methods for synthesizing 2-hydroxy-2-methylbutyric acid is crucial for its broader application in research and industry.

Current and future approaches include:

Biocatalytic Synthesis: Utilizing enzymes, such as hydroxynitrile lyases, offers a stereoselective route to produce specific enantiomers of the compound with high purity. nih.gov This "green chemistry" approach can reduce the environmental impact compared to traditional chemical synthesis. researchgate.net

Microbial Fermentation: Employing microorganisms that can produce 2-hydroxy-2-methylbutyric acid from simpler substrates is a promising avenue for sustainable production. smolecule.com Research into identifying and engineering microbial strains, such as Pseudomonas and Bacillus species, for optimized production is ongoing. researchgate.netresearchgate.net

Chemoenzymatic Strategies: Combining chemical and enzymatic steps can leverage the advantages of both approaches to create efficient and scalable production processes.

| Production Method | Key Features | Research Focus |

|---|---|---|

| Chemical Synthesis | Can be achieved through methods like hydroxylation of 2-methylbutyric acid. smolecule.com | Improving efficiency and reducing environmental impact. smolecule.com |

| Biocatalytic Synthesis | Uses enzymes for stereoselective production, achieving high enantiomeric excess. nih.gov | Discovering and engineering novel enzymes. |

| Microbial Fermentation | Utilizes whole-cell biocatalysts for production from renewable feedstocks. smolecule.comresearchgate.net | Strain optimization and process development. researchgate.netresearchgate.net |

Exploration of Novel Research Applications

The unique chemical properties of 2-hydroxy-2-methylbutyric acid make it a valuable tool in various research and industrial settings. smolecule.com

Future applications to be explored include:

Asymmetric Synthesis: Its use as a chiral building block in the synthesis of complex molecules, such as pharmaceuticals and natural products, is an area of active research. chemicalbook.com

Complexing Agent: It has shown potential as a complexing agent in electrolytic systems, for example, in the separation of lanthanides. smolecule.comchemicalbook.com

Aldehyde Surrogate: Research has demonstrated its utility as an aldehyde surrogate in the synthesis of heterocyclic compounds like pyrrolo[1,2-a]quinoxaline (B1220188) derivatives, which may have pharmaceutical applications. smolecule.comchemicalbook.com

Materials Science: Its potential as a monomer for the creation of new bioplastics and composite materials is an emerging area of interest. mdpi.com

Q & A

Q. What are the key physicochemical properties of 2-hydroxy-2-methylbutyric acid, and how do they influence experimental design?

2-Hydroxy-2-methylbutyric acid (C₅H₁₀O₃, molecular weight 118.13 g/mol) is a branched-chain hydroxy fatty acid with a tertiary alcohol group and a carboxylic acid moiety . Its hydrophobicity (logP ~0.5) and low water solubility necessitate the use of polar solvents (e.g., methanol, acetonitrile) for dissolution in aqueous systems. The melting point (73–75°C) and stability under acidic conditions make it suitable for derivatization in gas chromatography (GC) or liquid chromatography (LC) workflows . Researchers should prioritize purity verification (>98% by HPLC) to avoid interference from isomers like 2-hydroxyisovaleric acid .

Methodological Tip : Use nuclear magnetic resonance (NMR) to confirm structural integrity (e.g., tertiary hydroxyl group at δ 1.3–1.5 ppm) and GC-MS with trimethylsilyl (TMS) derivatization for quantification .

Q. Which analytical techniques are most robust for quantifying 2-hydroxy-2-methylbutyric acid in biological matrices?

Targeted metabolomics workflows using GC-MS or LC-MS/MS are optimal. For GC-MS, derivatization with 2-nitrophenylhydrazine (2-NPH) enhances volatility and sensitivity, achieving detection limits of ~0.05 µg/mL in urine . LC-MS/MS in negative ion mode (m/z 117→73) provides specificity without derivatization but requires ion-pairing agents (e.g., tributylamine) to retain polar analytes on reverse-phase columns .

Data Contradiction Note : Discrepancies in reported concentrations (e.g., 0.2 mg/L in Chinese Baijiu vs. 296–915 µg/g in fruit metabolism studies) highlight matrix-specific ionization suppression effects, necessitating isotope-labeled internal standards (e.g., ¹³C₅-2-hydroxy-2-methylbutyric acid) .

Advanced Research Questions

Q. How does 2-hydroxy-2-methylbutyric acid function as a biomarker in metabolic disorders, and what experimental models validate its role?

This compound is a secondary metabolite in 2-hydroxyglutaric aciduria and maple syrup urine disease, arising from defective branched-chain amino acid (BCAA) catabolism . In vitro models using CRISPR-edited hepatocyte cell lines (e.g., HepG2) can simulate BCAA accumulation, with 2-hydroxy-2-methylbutyric acid quantified via stable isotope dilution assays (SIDAs) . Recent studies also link it to mitochondrial dysfunction, as elevated levels correlate with impaired β-oxidation in murine models .

Methodological Challenge : Distinguish endogenous 2-hydroxy-2-methylbutyric acid from exogenous sources (e.g., dietary exposure to tert-amyl methyl ether) using kinetic isotope effects in tracer studies .

Q. What challenges arise in synthesizing and purifying enantiomerically pure 2-hydroxy-2-methylbutyric acid for chiral studies?

The compound exists as a racemic mixture under standard synthetic conditions (e.g., acid-catalyzed hydration of 2-methyl-2-butenoic acid) . Enantiomeric resolution requires chiral stationary phases (e.g., YMC-Pack FA columns) or enzymatic methods using lipases (e.g., Candida antarctica Lipase B) for kinetic resolution .

Key Contradiction : Commercial sources (e.g., Sigma-Aldrich) typically supply racemic mixtures, complicating studies on stereospecific metabolism. Researchers must verify enantiopurity via polarimetry or chiral GC .

Q. How can researchers validate the metabolic pathways involving 2-hydroxy-2-methylbutyric acid in microbial systems?

Use ¹³C-tracing in microbial consortia (e.g., gut microbiota or soil bacteria) to map carbon flux. For example, incubate Clostridium spp. with ¹³C-labeled glucose and analyze isotopologue distributions via high-resolution mass spectrometry (HRMS) . Pathway validation requires knockout strains (e.g., ilvD mutants) to block competing BCAA degradation routes .

Q. What are the implications of 2-hydroxy-2-methylbutyric acid’s presence in fermented beverages, and how can its origin be traced?

In Chinese Baijiu, concentrations (~0.2 mg/L) correlate with microbial esterase activity during fermentation . To differentiate microbial vs. abiotic formation, use stable isotope ratio analysis (SIRA) of δ¹³C values or monitor time-course production in sterile vs. inoculated samples .

Regulatory Note : The EU prohibits its use in "natural" flavors if derived via mineral acid catalysis (e.g., 2-methylbutanol → 2-methylbutyric acid), as it indicates synthetic processing .

Q. What experimental strategies address variability in 2-hydroxy-2-methylbutyric acid levels across plant tissue samples?

Controlled hydroponic studies with variable nitrogen/pH regimes can isolate environmental effects . For tissue-specific analysis, laser-capture microdissection coupled with nano-LC-MS achieves spatial resolution (e.g., root vs. fruit tissues) . Multivariate statistics (e.g., PCA or OPLS-DA) identify confounding factors like diurnal fluctuations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.